![molecular formula C20H24N2 B2451882 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] CAS No. 873056-18-9](/img/structure/B2451882.png)
1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro compounds are a class of organic compounds featuring a unique structural motif that consists of two (or more) rings sharing a single atom . The spiro atom, typically a quaternary carbon, is the only atom shared by the rings . The name comes from the Latin word “spiro” meaning “to breathe”, reflecting the way these compounds seem to “breathe” in and out in three dimensions .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a key spiro atom that can form two bonds, allowing two separate rings to be built . One common method for synthesizing spiro compounds is through the use of a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to the presence of the spiro atom, which is part of two separate ring structures . This gives these compounds a three-dimensional structure that can have interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving spiro compounds can be quite complex due to their three-dimensional structure . The reactivity of these compounds can be influenced by the size and nature of the rings involved, as well as the specific substituents attached to the spiro atom .Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds can be quite diverse due to the wide range of possible structures . These properties can include things like melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Transformations
- Intramolecular Acyl Migration: Méndez and Kouznetsov (2011) explored the efficient synthesis of spiropiperidine scaffolds, demonstrating an intramolecular acyl transfer process in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines] under mild debenzylation conditions (Méndez & Kouznetsov, 2011).
- Synthesis of Dihydrospiro(quinoline-2,4'-piperidines): Kouznetsov et al. (2005) reported a two-step synthetic route for these compounds, identifying an acetyl migration under debenzylation conditions (Kouznetsov et al., 2005).
Fluorine-Containing Derivatives Synthesis
- Fluorine-Containing Spiropiperidines: Dandia, Gautam, and Jain (2007) synthesized fluorine-containing spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] using a rapid one-pot multi-component reaction, highlighting the potential for biological screening tests (Dandia, Gautam, & Jain, 2007).
Antihypertensive Activity
- Antihypertensive Spiropiperidines: Takai et al. (1985) developed methods for preparing 4-(2-aminophenyl)-4-hydroxypiperidine derivatives and evaluated their antihypertensive activity (Takai et al., 1985).
Antibacterial Activity
- Antibacterial Spiroquinoline Derivatives: Vinoth, Vadivel, and Lalitha (2021) designed a synthesis of spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives with antibacterial activities against human pathogenic bacteria (Vinoth, Vadivel, & Lalitha, 2021).
Receptor Binding Properties
- Sigma Receptor Ligands: Maier and Wünsch (2002) synthesized several spiro[[2]benzopyran-1,4'-piperidines] and evaluated their binding properties for sigma(1) and sigma(2) receptors, finding high affinity and selectivity for sigma(1) receptors (Maier & Wünsch, 2002).
Chemo- and Regioselective Synthesis
- Hybrid Spiroheterocycles: Rajesh, Bala, and Perumal (2012) reported the chemo-, regio- and stereoselective synthesis of novel hybrid spiroheterocycles in ionic liquid, contributing to the field of drug discovery (Rajesh, Bala, & Perumal, 2012).
Anti-Leukemic Activity
- Anti-Leukemic Spiroquinoline Compound: Guillon et al. (2018) synthesized and characterized a compound that showed cytotoxic potential against two leukemia cell lines (Guillon et al., 2018).
Wirkmechanismus
Target of Action
It is known that similar compounds belong to the class of piperidines , which are often involved in interactions with various receptors and enzymes in the body.
Mode of Action
Related compounds have been synthesized based on an intramolecular acyl transfer process , which could suggest a similar mechanism for this compound.
Safety and Hazards
Zukünftige Richtungen
The study of spiro compounds is an active area of research, and there are many potential future directions for this field . This could include the development of new synthetic methods, the discovery of new biologically active spiro compounds, or the exploration of new applications for these unique structures .
Eigenschaften
IUPAC Name |
1'-benzylspiro[2,3-dihydro-1H-quinoline-4,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-2-6-17(7-3-1)16-22-14-11-20(12-15-22)10-13-21-19-9-5-4-8-18(19)20/h1-9,21H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIBAFLXEWQENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C13CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

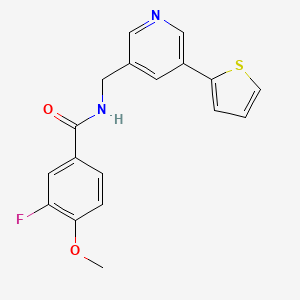
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE](/img/structure/B2451803.png)
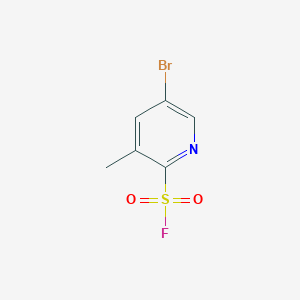

![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)
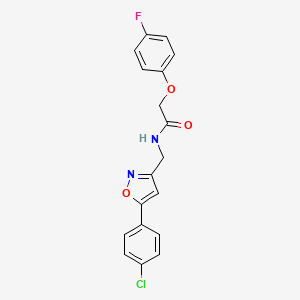
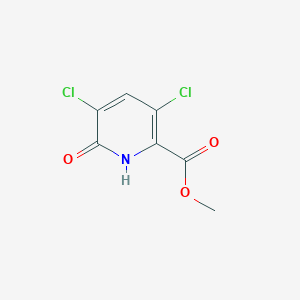
![N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2451817.png)

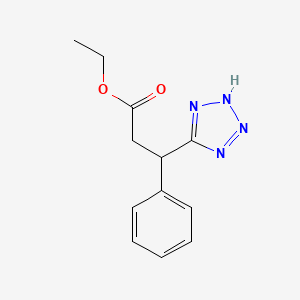
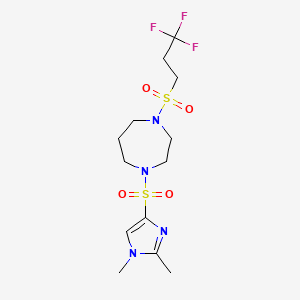
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)
